molecular formula C12H7F3N2O2 B12629000 2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid CAS No. 919294-92-1

2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid

Cat. No.: B12629000
CAS No.: 919294-92-1
M. Wt: 268.19 g/mol
InChI Key: KVBDWYZGSWSEHI-UHFFFAOYSA-N
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Description

2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid is a chemical compound that belongs to the class of fluorinated aromatic compounds It is characterized by the presence of fluorine atoms on both the aniline and pyridine rings, which can significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-difluoroaniline and 5-fluoropyridine-3-carboxylic acid.

    Coupling Reaction: The key step involves the coupling of 3,4-difluoroaniline with 5-fluoropyridine-3-carboxylic acid. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate more robust purification methods such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The fluorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoroaniline: A precursor in the synthesis of the target compound, known for its use in organic synthesis.

    5-Fluoropyridine-3-carboxylic acid: Another precursor, used in the synthesis of various fluorinated pyridine derivatives.

    2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid: A related compound with multiple fluorine atoms, used in similar applications.

Uniqueness

2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid is unique due to its specific combination of fluorine atoms on both the aniline and pyridine rings. This structural feature can impart distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

919294-92-1

Molecular Formula

C12H7F3N2O2

Molecular Weight

268.19 g/mol

IUPAC Name

2-(3,4-difluoroanilino)-5-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C12H7F3N2O2/c13-6-3-8(12(18)19)11(16-5-6)17-7-1-2-9(14)10(15)4-7/h1-5H,(H,16,17)(H,18,19)

InChI Key

KVBDWYZGSWSEHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=C(C=C(C=N2)F)C(=O)O)F)F

Origin of Product

United States

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